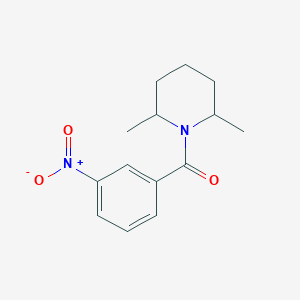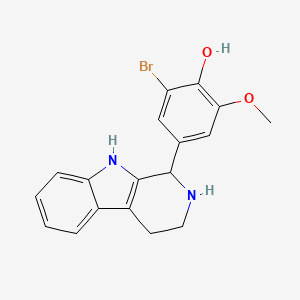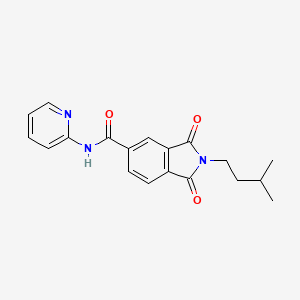
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine (DMNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNP is a piperidine derivative that contains a nitrobenzoyl group and two methyl groups attached to the piperidine ring. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity and the induction of apoptosis in cancer cells. 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine, including the development of new drugs based on its structure and the further exploration of its potential as a fluorescent probe and sensor. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine can be synthesized through various methods, including the reaction of 3-nitrobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine as a yellow solid that can be purified through recrystallization.
Applications De Recherche Scientifique
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been used in various scientific research applications, including the development of new drugs, fluorescent probes, and sensors. This compound has been shown to have potential as a fluorescent probe for detecting metal ions, as well as a sensor for detecting amino acids and proteins. 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has also been studied for its potential as an anti-cancer drug due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-3-6-11(2)15(10)14(17)12-7-4-8-13(9-12)16(18)19/h4,7-11H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWGKLRTOGBYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-chloro-4-[(4-ethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5135349.png)
![ethyl 4-[(4-methoxyphenyl)amino]-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B5135352.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline](/img/structure/B5135360.png)

![2-methyl-5-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5135366.png)
![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5135392.png)
![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5135405.png)




